Ethyl N,N-diethyl-P-[hydroxy(phenyl)methyl]phosphonamidate
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Overview
Description
Ethyl N,N-diethyl-P-[hydroxy(phenyl)methyl]phosphonamidate is an organophosphorus compound characterized by the presence of a phosphonamidate group. This compound is part of a broader class of phosphoramidates, which are known for their stability and diverse applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
The synthesis of Ethyl N,N-diethyl-P-[hydroxy(phenyl)methyl]phosphonamidate typically involves the reaction of diethyl phosphite with an appropriate phenylmethyl halide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the diethyl phosphite acts as a nucleophile, attacking the electrophilic carbon of the phenylmethyl halide . Industrial production methods often employ similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Ethyl N,N-diethyl-P-[hydroxy(phenyl)methyl]phosphonamidate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonates, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the phosphonamidate group to phosphine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphonamidate group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl N,N-diethyl-P-[hydroxy(phenyl)methyl]phosphonamidate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl N,N-diethyl-P-[hydroxy(phenyl)methyl]phosphonamidate involves its interaction with specific molecular targets, such as enzymes and proteins. The phosphonamidate group can form stable covalent bonds with active site residues, inhibiting enzyme activity and altering protein function . This interaction is crucial for its potential therapeutic applications, as it can modulate biological pathways involved in disease processes .
Comparison with Similar Compounds
Ethyl N,N-diethyl-P-[hydroxy(phenyl)methyl]phosphonamidate is unique compared to other similar compounds due to its specific structural features and reactivity. Similar compounds include:
Diethyl phosphite: A precursor in the synthesis of phosphonamidates.
Phenylmethyl halides: Electrophilic reagents used in nucleophilic substitution reactions.
Phosphonates: Oxidation products of phosphonamidates with diverse applications in organic synthesis.
Properties
CAS No. |
27272-15-7 |
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Molecular Formula |
C13H22NO3P |
Molecular Weight |
271.29 g/mol |
IUPAC Name |
[diethylamino(ethoxy)phosphoryl]-phenylmethanol |
InChI |
InChI=1S/C13H22NO3P/c1-4-14(5-2)18(16,17-6-3)13(15)12-10-8-7-9-11-12/h7-11,13,15H,4-6H2,1-3H3 |
InChI Key |
RAVXODLXSJPKDP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)P(=O)(C(C1=CC=CC=C1)O)OCC |
Origin of Product |
United States |
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